molecular formula C6H12S3 B1268093 Allyl propyl trisulfide CAS No. 33922-73-5

Allyl propyl trisulfide

Cat. No.: B1268093
CAS No.: 33922-73-5
M. Wt: 180.4 g/mol
InChI Key: IXJMGVJLUBBAQW-UHFFFAOYSA-N
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Description

Allyl propyl trisulfide is an organosulfur compound with the molecular formula C6H12S3. It is a naturally occurring compound found in garlic (Allium sativum) and is responsible for some of its characteristic odor and therapeutic properties. This compound is part of a larger family of sulfur-containing compounds that contribute to the health benefits associated with garlic consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl propyl trisulfide can be synthesized through the reaction of allyl chloride with sodium propyl trisulfide. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

C3H5Cl+Na2S3C3H7C3H5S3C3H7+2NaCl\text{C}_3\text{H}_5\text{Cl} + \text{Na}_2\text{S}_3\text{C}_3\text{H}_7 \rightarrow \text{C}_3\text{H}_5\text{S}_3\text{C}_3\text{H}_7 + 2\text{NaCl} C3​H5​Cl+Na2​S3​C3​H7​→C3​H5​S3​C3​H7​+2NaCl

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and distillation of garlic oil. The oil is subjected to fractional distillation to isolate the desired compound. This method leverages the natural abundance of this compound in garlic .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form allyl propyl disulfide and allyl propyl sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Allyl propyl trisulfide has been extensively studied for its potential health benefits and applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for natural preservatives.

    Medicine: Studied for its potential anticancer, antioxidant, and cardioprotective effects. It has shown promise in reducing blood pressure and cholesterol levels.

    Industry: Utilized in the flavor and fragrance industry due to its characteristic garlic odor. .

Comparison with Similar Compounds

Allyl propyl trisulfide is part of a family of organosulfur compounds found in garlic. Similar compounds include:

  • Diallyl disulfide
  • Diallyl trisulfide
  • Dipropyl disulfide
  • Dipropyl trisulfide
  • Allyl methyl disulfide
  • Dimethyl disulfide

Uniqueness:

Properties

IUPAC Name

1-(prop-2-enyltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S3/c1-3-5-7-9-8-6-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMGVJLUBBAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335472
Record name allyl propyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33922-73-5
Record name Allyl propyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033922735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name allyl propyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL PROPYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB8R8DYZ2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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